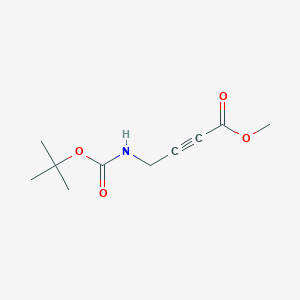

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

描述

属性

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMAPDGQRMRLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471730 | |

| Record name | Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163852-55-9 | |

| Record name | Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Standard Protocol

Propargyl amine derivatives are treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) catalyzes the reaction, facilitating nucleophilic attack by the amine on the Boc carbonyl (Figure 1). The intermediate is subsequently esterified using methyl chloroformate.

Optimization Insights :

-

Base Selection : Stoichiometric TEA (1.2 equiv) minimizes side reactions like carbamate decomposition.

-

Temperature : Reactions proceed efficiently at 0–25°C, with higher temperatures risking Boc group cleavage.

-

Solvent : Anhydrous DCM ensures optimal solubility and reaction homogeneity.

Yield : 80–89% after column chromatography.

Alkyne Formation via Elimination Reactions

Alkyne moieties are introduced through dehydrohalogenation or elimination of β-hydroxy esters.

Dehydrohalogenation of β-Halo Esters

Treatment of β-bromo or β-chloro esters with strong bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) induces HX elimination, forming the alkyne (Figure 2).

Key Parameters :

-

Base Strength : DBU outperforms weaker bases like K₂CO₃, achieving >90% conversion.

-

Solvent Polarity : Tetrahydrofuran (THF) enhances reaction rates compared to DCM.

Yield : 70–85% after purification.

Esterification Techniques

Esterification of carboxylic acid precursors or transesterification of ethyl esters provides access to the methyl ester derivative.

Fischer Esterification

Heating 4-((tert-butoxycarbonyl)amino)but-2-ynoic acid with methanol and sulfuric acid under reflux yields the methyl ester.

Limitations :

Transesterification

Ethyl esters are converted to methyl esters via nucleophilic acyl substitution using sodium methoxide in methanol.

Advantages :

Multi-Step Synthesis from β-Keto Esters

This approach constructs the alkyne and Boc-protected amine through sequential enamine formation, cyclization, and esterification.

Enamine Formation and Cyclization

β-Keto esters react with propargyl amine in DCM to form enamine intermediates, which undergo cyclization under acidic conditions (Figure 3). Boc protection follows, with subsequent esterification.

Critical Observations :

-

Cyclization Catalysts : p-Toluenesulfonic acid (pTSA) improves cyclization efficiency (95% yield).

-

Purification Challenges : Silica gel chromatography is essential to separate regioisomers.

Photoredox-Catalyzed Approaches

Modern photoredox strategies leverage visible light to accelerate alkyne formation and Boc protection.

Reaction Design and Conditions

Using 4CzIPN as a photocatalyst under 6W blue LED irradiation, methyl 4-aminobut-2-ynoate undergoes Boc protection in acetonitrile at 85°C (Figure 4).

Advantages :

-

Efficiency : Reactions complete in 10–20 h with 90–95% yield.

-

Chemoselectivity : Minimal side reactions observed due to radical intermediacy.

Comparative Analysis of Preparation Methods

化学反应分析

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Organic Synthesis

Role as an Intermediate:

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate serves primarily as an intermediate in the synthesis of more complex organic molecules. The Boc group provides stability and protection to the amino functionality, which is crucial during multi-step synthesis processes. This compound can undergo various transformations to yield different derivatives, enhancing its utility in creating diverse chemical entities.

Scalable Synthesis:

The methods for synthesizing this compound are reported to be efficient and scalable, allowing for high yields. This scalability is essential for industrial applications where large quantities of intermediates are required for further processing.

Medicinal Chemistry

Antibiotic Potentiation:

Recent studies have indicated that this compound has potential as an antibiotic potentiator. It enhances the efficacy of existing antibiotics against resistant bacterial strains by interacting with specific molecular targets within bacterial cells. This interaction may lead to improved therapeutic outcomes when used in combination therapies, making it a promising candidate in the fight against antibiotic resistance.

Biological Activity:

Although the precise biological mechanisms are still under investigation, the compound's structure allows it to effectively interact with bacterial targets, which is crucial for developing new antibiotic strategies. The exploration of its biological activity suggests that it may play a role in medicinal applications beyond mere synthesis.

作用机制

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways Involved: It may participate in pathways related to amino acid metabolism or peptide synthesis.

Effects: The Boc-protected amino group allows for selective reactions, making it useful in targeted synthesis.

相似化合物的比较

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate and its analogs:

Key Observations:

- Alkyne vs. Saturated Chain: The target compound’s but-2-ynoate backbone introduces rigidity and electronic effects distinct from the saturated butanoate in ’s iodo analog or the terminal alkyne in ’s pentynyl derivative.

- Substituent Position : The Boc group at the 4-position (target) versus 2-position () alters steric and electronic environments, impacting reactivity in peptide coupling or deprotection steps.

- Halogen Influence : The iodo group in ’s compound enhances molecular weight (343.16 g/mol vs. ~213.23 g/mol for the target) and may facilitate nucleophilic substitution reactions, absent in the alkyne-containing analogs.

Reactivity :

- Click Chemistry : The target compound’s internal alkyne is less reactive in Cu-catalyzed azide-alkyne cycloadditions (CuAAC) compared to terminal alkynes (e.g., ’s compound) but may participate in strain-promoted reactions.

- Deprotection : Boc removal in the target compound likely requires acidic conditions (e.g., HCl/dioxane), similar to ’s analog . However, the electron-withdrawing alkyne may accelerate deprotection relative to saturated esters.

Spectroscopic and Analytical Data

- 1H NMR : The target’s alkyne protons (δ ~2.5–3.0 ppm) and Boc tert-butyl group (δ ~1.4 ppm) would align with trends in (δ 1.4 ppm for Boc) and (δ 2.2–2.8 ppm for alkynes) .

- Purity : ’s compound achieves ≥97% purity via NMR, suggesting similar analytical protocols (e.g., HPLC, NMR) apply to the target compound .

生物活性

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, with the molecular formula C₁₀H₁₉NO₄ and a molecular weight of approximately 215.25 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protective group attached to an amino group and a but-2-ynoate moiety, which contribute to its stability and reactivity.

The biological activity of this compound has been primarily explored in the context of enhancing antibiotic efficacy. Studies suggest that this compound acts as an antibiotic potentiator , which means it can enhance the effectiveness of existing antibiotics against resistant bacterial strains. The unique structural characteristics allow it to interact with specific molecular targets within bacterial cells, potentially leading to improved therapeutic outcomes when used in combination therapies .

Case Studies and Research Findings

- Antibiotic Potentiation : Research has indicated that this compound can significantly enhance the activity of various antibiotics. For instance, in vitro studies demonstrated that when combined with common antibiotics, such as penicillin or tetracycline, the compound increased their bactericidal effects against resistant strains of bacteria.

- Synthesis and Applications : The synthesis of this compound typically involves several steps that are efficient and scalable. It serves as an intermediate for synthesizing more complex molecules with specific biological activities. The Boc group provides stability during synthetic processes, making it a valuable precursor in organic synthesis .

- Comparative Analysis : A comparative analysis with similar compounds reveals that this compound stands out due to its combination of a terminal alkyne and a Boc-protected amino group. This unique structure allows for further functionalization, making it versatile for exploring additional biological activities .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate | C₁₁H₂₁NO₄ | Contains an ethyl group instead of a methyl group, affecting solubility and reactivity. |

| Benzyl (S)-4-((tert-butoxycarbonyl)amino)-5-(dibenzylamino)-5-oxopentanoate | C₁₈H₂₃N₂O₄ | Features a dibenzylamine moiety, enhancing its biological activity profile. |

| Tert-butyl (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate | C₁₃H₂₃NO₄ | Incorporates a pentene structure, which may influence its reactivity and application in synthesis. |

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the tert-butoxycarbonyl (Boc) protecting group to a propargylamine precursor and (2) esterification to form the methyl ester. For Boc protection, use di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine or DMAP. For esterification, methyl chloroformate or methanol under acidic conditions (e.g., H₂SO₄) can be employed. Optimize reaction temperature (0–25°C) and stoichiometry (1.2–1.5 equivalents of Boc anhydride) to minimize side reactions. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. How is the structure of this compound validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the Boc group (tert-butyl signals at δ ~1.4 ppm in ¹H; carbonyl at ~155 ppm in ¹³C), alkyne proton (absent in ¹H due to symmetry, but visible in ¹³C at ~70–80 ppm), and ester methyl group (δ ~3.7 ppm in ¹H).

- IR Spectroscopy : Detect the ester carbonyl (~1740 cm⁻¹) and Boc carbamate (~1680–1700 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~242) .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer : Although not classified as hazardous (similar to structurally related Boc-protected amines in ), store the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Use anhydrous solvents and avoid prolonged exposure to acidic/basic environments during experiments .

Advanced Research Questions

Q. How does the alkyne moiety in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The terminal alkyne enables participation in Sonogashira, CuAAC (click chemistry), or Glaser-type couplings. For example, in Sonogashira reactions, use Pd(PPh₃)₄/CuI with aryl/heteroaryl halides in THF or DMF. The Boc group remains stable under these conditions but requires post-coupling deprotection with TFA/DCM (1:1) for further functionalization. Monitor reaction progress via HPLC to detect alkyne consumption .

Q. How can researchers resolve contradictory data on Boc deprotection efficiency in alkyne-containing systems?

- Methodological Answer : Deprotection efficiency depends on steric hindrance and electronic effects. If standard TFA conditions (20–50% in DCM) fail, use alternative acids like HCl in dioxane or microwave-assisted heating (80°C, 30 min). Validate completeness via ¹H NMR (disappearance of tert-butyl signals) or LC-MS. Compare results with control reactions using saturated analogs (e.g., Methyl 4-((tert-butoxycarbonyl)amino)butanoate) to isolate alkyne-specific effects .

Q. What strategies are effective for incorporating this compound into heterocyclic scaffolds?

- Methodological Answer : The alkyne can undergo cycloaddition (e.g., Huisgen 1,3-dipolar with azides) or act a building block for indoles, oxazoles, or thiazoles. For example, in oxazolo[4,5-b]pyridine synthesis (as in ), couple the alkyne with aminopyridine derivatives under Pd catalysis. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize regioselectivity using NOESY or X-ray crystallography .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for Boc-protected alkyne derivatives?

- Methodological Answer : Variability often arises from differences in solvent purity, catalyst loading, or moisture content. Replicate literature procedures (e.g., ’s coupling method) under strict anhydrous conditions and quantify yields via gravimetric analysis. Use statistical tools (e.g., ANOVA) to compare batch-to-batch consistency. If contradictions persist, propose mechanistic studies (e.g., DFT calculations) to evaluate steric/electronic factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。